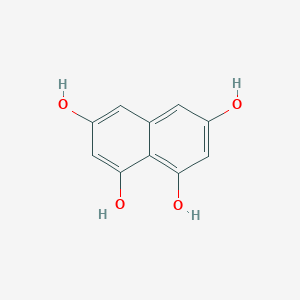

1,3,6,8-四羟基萘

描述

1,3,6,8-Tetrahydroxynaphthalene (T4HN) is an indispensable precursor to DHN (1,8-Dihydroxynaphthalene) melanin and is a unique symmetrical compound of polyketide origin . It is believed to be produced directly from malonyl-CoA and acetyl-CoA by type-1 polyketide synthases (PKSs) .

Synthesis Analysis

The role of ThnA, in Nocardia sp. CS682 during the biosynthesis of 1,3,6,8 tetrahydroxynaphthalene (THN), which is the key intermediate of 1- (α-L- (2- O -methyl)-6-deoxymannopyranosyloxy)-3,6,8- trimethoxynaphthalene (IBR-3) was characterized . Enzymatic synthesis of 1,3,6,8-tetrahydroxynaphthalene solely from malonyl coenzyme A by a fungal iterative type I polyketide synthase PKS1 has also been reported .Molecular Structure Analysis

The crystal structure of 1,3,6,8-Tetrahydroxynaphthalene Synthase (THNS) from Streptomyces coelicolor A3 (2), a Bacterial Type III Polyketide Synthase (PKS), provides insights into enzymatic control of reactive polyketide intermediates . The structure reveals an unanticipated novel cavity extending into the “floor” of the traditional active site cavity .Chemical Reactions Analysis

In bacteria, a structurally simple type III polyketide synthase (PKS) known as 1,3,6,8-tetrahydroxynaphthlene synthase (THNS) catalyzes the iterative condensation of five CoA-linked malonyl units to form a pentaketide intermediate . THNS subsequently catalyzes dual intramolecular Claisen and aldol condensations of this linear intermediate to produce the fused ring tetrahydroxynaphthalene (THN) skeleton .Physical And Chemical Properties Analysis

1,3,6,8-Tetrahydroxynaphthalene has a molecular weight of 192.17 and its formula is C10H8O4 . It appears as a solid with a light brown to brown color . It is soluble in DMSO .科学研究应用

黑色素生物合成和真菌毒力

1,3,6,8-四羟基萘 (T4HN) 在黑色素的生物合成中起着至关重要的作用,而黑色素是某些真菌物种生存和毒力所必需的色素。T4HN 在黑色素生物合成途径中充当前体,经过酶促反应形成二羟基萘黑色素。这一途径对致病真菌很重要,因为它与真菌抵抗恶劣环境和逃避免疫反应的能力有关,从而增强了它们的毒力。参与这一过程的酶促活性,包括还原和脱水步骤,已经通过研究烟曲霉等真菌中的 Ayg1p 等蛋白质阐明 (Fujii 等,2004), (Tsai 等,2001)。

酶促研究和途径阐明

研究还集中在鉴定和表征参与 T4HN 和相关化合物产生的酶和途径。例如,在小链霉菌中鉴定出一种 III 型聚酮化合物合酶 (Sp-RppA),其特征是 T4HN 合酶,它阐明了导致 T4HN 形成及其随后转化为黄素等其他化合物的酶促过程。这些知识对于理解复杂天然产物的生物合成途径至关重要,并且可能在生物技术应用中发挥关键作用 (Ghimire 等,2008)。

聚酮化合物合成和天然产物形成

T4HN 也被认为是一种聚酮化合物,对其研究有助于我们理解聚酮化合物合成,这是许多药理活性天然产物生产中不可或缺的过程。对聚酮化合物合酶 RppA 等酶(在灰链霉菌中)及其广泛的底物特异性的探索,提供了从 T4HN 合成各种产物的见解。这项研究不仅加深了我们对天然产物生物合成的理解,还突出了开发新型药物和其他与工业相关的化合物的潜力 (Funa 等,2002)。

真菌黑色素模型系统

使用黑酵母 Phaeococcomyces 等模型系统已被证明可用于产生和研究 DHN 真菌黑色素途径中的化合物,包括 T4HN。这种方法提供了一种获得这些化合物的实用方法,这些化合物对于真菌的生理和致病性研究至关重要。此类研究对于了解这些化合物在真菌生命周期中的作用以及它们与宿主的相互作用至关重要,为解决真菌感染提供了潜在途径 (Butler 等,2004)。

安全和危害

未来方向

The production of a novel 1,3,6,8-tetrahydroxynaphthalene derivative from Nocardia sp. CS682 by metabolic engineering and its bioactivities has been studied . The compound exhibited promising UV protection effects . Thus, metabolic engineering is an effective strategy for discovering novel bioactive molecules .

属性

IUPAC Name |

naphthalene-1,3,6,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4,11-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMKHWMDTMUUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331478 | |

| Record name | 1,3,6,8-Tetrahydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6,8-Tetrahydroxynaphthalene | |

CAS RN |

18512-30-6 | |

| Record name | 1,3,6,8-Naphthalenetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18512-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Tetrahydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

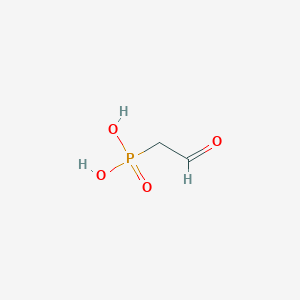

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)

![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)